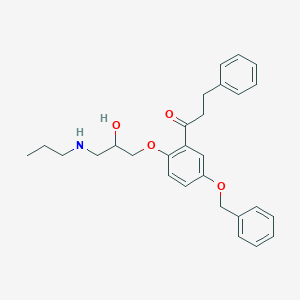

5-苄氧基普罗帕酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Benzyloxy Propafenone: is a derivative of propafenone, a class 1c anti-arrhythmic medication. This compound is characterized by the presence of a benzyloxy group at the fifth position of the propafenone molecule. It is primarily used in biochemical research, particularly in the study of proteomics .

科学研究应用

Chemistry: In chemistry, 5-Benzyloxy Propafenone is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new synthetic methodologies .

Biology: The compound is studied for its potential interactions with biological molecules. It has been used in research to understand the binding mechanisms of drugs to proteins and other biomolecules.

Medicine: While 5-Benzyloxy Propafenone itself is not a therapeutic agent, its parent compound, propafenone, is used to treat arrhythmias. Research on 5-Benzyloxy Propafenone helps in understanding the pharmacokinetics and pharmacodynamics of propafenone derivatives.

Industry: In the industrial sector, 5-Benzyloxy Propafenone is used in the development of new materials and chemical processes. Its reactivity and stability make it a useful compound in various industrial applications .

作用机制

Target of Action

5-Benzyloxy Propafenone is a derivative of Propafenone, an antiarrhythmic agent . The primary targets of Propafenone are the fast inward sodium channels in cardiac muscle cells . It also has weak beta-blocking activity .

Mode of Action

Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . The electrophysiological effect of propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential .

Biochemical Pathways

The key biochemical pathway involved in the action of Propafenone is the sodium ion influx into cardiac muscle cells . By blocking this pathway, Propafenone reduces the excitability of the cells, thereby controlling arrhythmias .

Pharmacokinetics

Propafenone is metabolized primarily in the liver by cytochrome (CYP) 2D6, CYP1A2, and CYP3A4 . The pharmacokinetics of Propafenone can be influenced by the CYP2D6 polymorphism . Propafenone has a non-linear pharmacokinetics; therefore, analyses were performed according to dose .

Result of Action

The result of Propafenone’s action is the control of arrhythmias. By reducing the excitability of cardiac muscle cells, Propafenone helps to regulate the heart’s rhythm .

Action Environment

The action of Propafenone can be influenced by environmental factors such as the presence of other drugs, the patient’s genetic makeup (such as CYP2D6 polymorphism), and liver function . These factors can affect the metabolism of Propafenone and thus its efficacy and stability .

生化分析

Biochemical Properties

5-Benzyloxy Propafenone interacts with various enzymes and proteins in biochemical reactions. The main metabolic pathway for Propafenone, the parent compound of 5-Benzyloxy Propafenone, begins with aromatic ring hydroxylation . This pathway may be determined by genetic factors .

Cellular Effects

Studies on Propafenone, its parent compound, have shown that it has effects on various types of cells and cellular processes . Propafenone has been found to prolong the action potential duration in a dose-dependent manner, affecting cell function .

Molecular Mechanism

Propafenone, its parent compound, works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . Propafenone is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .

Temporal Effects in Laboratory Settings

A study on Propafenone has shown that it can be determined in human serum using a rapid and specific HPLC method .

Dosage Effects in Animal Models

Studies on Propafenone have shown that it has a wide range of clinically effective plasma concentrations .

Metabolic Pathways

Propafenone, its parent compound, undergoes extensive first-pass metabolism by the liver to form several metabolites .

Transport and Distribution

Studies on Propafenone and its metabolites have shown that they can inhibit P-glycoprotein-mediated transport .

Subcellular Localization

Studies on protein subcellular localization can provide important clues to function within the metabolic household .

准备方法

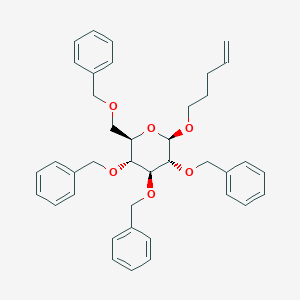

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy Propafenone typically involves the reaction of propylamine with 1-propanone, followed by the introduction of a benzyloxy group. One common synthetic route involves the selective reduction of a double bond in the precursor molecule without cleaving the benzyl group, leading to the formation of the phenol intermediate. This intermediate is then alkylated with epichlorohydrin, followed by nucleophilic epoxide ring opening to yield the benzylated target compound .

Industrial Production Methods: Industrial production methods for 5-Benzyloxy Propafenone are not extensively documented. the general principles of organic synthesis, such as maintaining reaction conditions that favor high yield and purity, are applied. This includes controlling temperature, pressure, and the use of catalysts to optimize the reaction .

化学反应分析

Types of Reactions: 5-Benzyloxy Propafenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

相似化合物的比较

Propafenone: The parent compound, used as an anti-arrhythmic medication.

Flecainide: Another class 1c anti-arrhythmic agent with a similar mechanism of action.

Lidocaine: A class 1b anti-arrhythmic agent with local anesthetic properties.

Uniqueness: 5-Benzyloxy Propafenone is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This modification can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable tool in research and industrial applications .

属性

IUPAC Name |

1-[2-[2-hydroxy-3-(propylamino)propoxy]-5-phenylmethoxyphenyl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO4/c1-2-17-29-19-24(30)21-33-28-16-14-25(32-20-23-11-7-4-8-12-23)18-26(28)27(31)15-13-22-9-5-3-6-10-22/h3-12,14,16,18,24,29-30H,2,13,15,17,19-21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBRTGWDWTYTTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B48659.png)

![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)

![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B48678.png)